molecular formula C11H13NS B14131239 1-(Tert-butyl)-4-thiocyanatobenzene

1-(Tert-butyl)-4-thiocyanatobenzene

Katalognummer: B14131239
Molekulargewicht: 191.29 g/mol
InChI-Schlüssel: QQLDSSBNOQWTOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butyl)-4-thiocyanatobenzene is an organic compound characterized by the presence of a tert-butyl group and a thiocyanate group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Tert-butyl)-4-thiocyanatobenzene typically involves the reaction of 1-bromo-4-tert-butylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with the thiocyanate group. The reaction can be represented as follows:

1-bromo-4-tert-butylbenzene+KSCNThis compound+KBr\text{1-bromo-4-tert-butylbenzene} + \text{KSCN} \rightarrow \text{this compound} + \text{KBr} 1-bromo-4-tert-butylbenzene+KSCN→this compound+KBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(Tert-butyl)-4-thiocyanatobenzene undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butyl)-4-thiocyanatobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Tert-butyl)-4-thiocyanatobenzene involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

1-(Tert-butyl)-4-thiocyanatobenzene can be compared with other similar compounds, such as:

    1-(Tert-butyl)-4-cyanobenzene: Similar structure but with a cyanide group instead of a thiocyanate group.

    1-(Tert-butyl)-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.

    1-(Tert-butyl)-4-aminobenzene: Features an amine group, which significantly alters its chemical properties and uses.

Eigenschaften

Molekularformel

C11H13NS

Molekulargewicht

191.29 g/mol

IUPAC-Name

(4-tert-butylphenyl) thiocyanate

InChI

InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3

InChI-Schlüssel

QQLDSSBNOQWTOL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.